molecular formula C9H8BrO4- B14753717 4-bromo-3,5-dimethoxy-benzoate;4-Bromo-3,5-dimethoxybenzoic acid

4-bromo-3,5-dimethoxy-benzoate;4-Bromo-3,5-dimethoxybenzoic acid

Cat. No.: B14753717
M. Wt: 260.06 g/mol
InChI Key: JNFZULSIYYVRJO-UHFFFAOYSA-M
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Description

4-Bromo-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9BrO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by methoxy groups (-OCH3), and the hydrogen atom at position 4 is replaced by a bromine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethoxybenzoic acid typically involves the bromination of 3,5-dimethoxybenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the benzene ring.

Industrial Production Methods: Industrial production of 4-Bromo-3,5-dimethoxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.

Major Products:

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include alcohols or aldehydes.

Scientific Research Applications

4-Bromo-3,5-dimethoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethoxybenzoic acid depends on its specific application. In biological systems, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The methoxy groups and bromine atom play a crucial role in its binding affinity and specificity. The molecular targets and pathways involved vary depending on the biological context and the specific enzyme or protein being studied.

Comparison with Similar Compounds

    3,5-Dimethoxybenzoic acid: Lacks the bromine atom at position 4.

    4-Bromo-3,5-dimethoxybenzaldehyde: Contains an aldehyde group instead of a carboxylic acid group.

    4-Bromo-3,5-dihydroxybenzoic acid: Contains hydroxyl groups instead of methoxy groups.

Uniqueness: 4-Bromo-3,5-dimethoxybenzoic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

Molecular Formula

C9H8BrO4-

Molecular Weight

260.06 g/mol

IUPAC Name

4-bromo-3,5-dimethoxybenzoate

InChI

InChI=1S/C9H9BrO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12)/p-1

InChI Key

JNFZULSIYYVRJO-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C(=O)[O-]

Origin of Product

United States

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